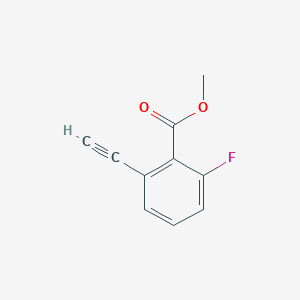

Methyl 2-ethynyl-6-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-ethynyl-6-fluorobenzoate: is an organic compound with the molecular formula C10H7FO2 and a molecular weight of 178.16 g/mol . It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzoate ester. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-ethynyl-6-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-ethynyl-6-fluorobenzoic acid with methanol in the presence of an acidic catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The use of solid acid catalysts, such as zirconium metal catalysts fixed with titanium, has been shown to enhance the efficiency of the reaction . These catalysts provide a stable and reusable option for continuous production.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-ethynyl-6-fluorobenzoate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 2-ethynyl-6-fluorobenzoic acid or 2-ethynyl-6-fluorobenzophenone.

Reduction: Formation of 2-ethenyl-6-fluorobenzoate or 2-ethyl-6-fluorobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-ethynyl-6-fluorobenzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex aromatic compounds, facilitating the development of new materials and pharmaceuticals.

Key Reactions:

- Electrophilic Aromatic Substitution: The fluorine atom can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.

- Nucleophilic Addition: The ethynyl group can engage in nucleophilic addition reactions, expanding the compound's utility in synthesizing derivatives with extended carbon chains.

Biological Imaging

The presence of the fluorine atom makes this compound suitable for developing fluorescent probes used in biological imaging. These probes are essential for visualizing cellular processes and molecular interactions within living organisms.

Case Study:

A study demonstrated that derivatives of this compound could be synthesized to create fluorescent markers for tracking cellular activities in real-time. The fluorine atom enhances the compound's photostability and fluorescence properties, making it an ideal candidate for imaging applications.

Pharmacological Studies

Recent research has indicated potential pharmacological applications of this compound, particularly concerning its antiarrhythmic and local anesthetic properties.

Experimental Findings:

A study conducted on laboratory animals evaluated the acute toxicity and local anesthetic potency of related compounds. Results showed promising local anesthetic effects when administered subcutaneously, indicating potential therapeutic applications in pain management.

Mecanismo De Acción

The mechanism of action of methyl 2-ethynyl-6-fluorobenzoate involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .

Comparación Con Compuestos Similares

Methyl 2-ethynylbenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.

Methyl 6-fluorobenzoate: Lacks the ethynyl group, affecting its chemical behavior and applications.

Methyl 2-ethynyl-4-fluorobenzoate: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and interactions.

Uniqueness: Methyl 2-ethynyl-6-fluorobenzoate is unique due to the combined presence of both the ethynyl and fluorine groups on the benzoate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Actividad Biológica

Methyl 2-ethynyl-6-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzoate structure. This unique combination influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound shows moderate to high antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Listeria monocytogenes .

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects, although detailed studies are still required to elucidate the mechanisms involved .

Case Study: Antimicrobial Efficacy

A recent study assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.125 | 0.25 |

| Listeria monocytogenes | 0.0625 | 0.125 |

| Escherichia coli | 0.5 | 1.0 |

The compound demonstrated significant antibacterial activity, particularly against Listeria monocytogenes, which is notable for its clinical relevance in foodborne illnesses .

Antibiofilm Activity

The ability of this compound to inhibit biofilm formation was also evaluated. The results indicated a strong inhibitory effect at concentrations corresponding to its MIC, suggesting potential applications in preventing biofilm-associated infections .

The mechanism by which this compound exerts its anticancer effects is currently under investigation. Preliminary hypotheses suggest that it may interfere with cellular processes such as apoptosis and cell cycle regulation, similar to other compounds with ethynyl functionalities .

Cytotoxicity Assays

Cytotoxicity testing against various cancer cell lines revealed that this compound exhibits selective toxicity, with IC50 values indicating significant potency compared to standard chemotherapeutics . Further research is needed to explore its effects on resistant cancer cell lines.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-ethynylbenzoate | Lacks fluorine | Moderate antimicrobial activity |

| Methyl 6-fluorobenzoate | Lacks ethynyl group | Lower cytotoxicity |

| Methyl 2-ethynyl-4-fluorobenzoate | Fluorine in different position | Varies in reactivity |

This comparison highlights the significance of both the ethynyl and fluorine groups in enhancing biological activity, making this compound a valuable candidate for further research .

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an antimicrobial agent and potential anticancer compound. Continued research is essential to fully understand its mechanisms of action and therapeutic potential. Future studies should focus on:

- Detailed structure-activity relationship (SAR) analyses.

- In vivo efficacy evaluations.

- Exploration of combination therapies with existing antibiotics or chemotherapeutics.

This compound represents a significant area for future pharmaceutical development, potentially leading to new treatments for infections and cancer.

Propiedades

IUPAC Name |

methyl 2-ethynyl-6-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDGLNAULODBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.